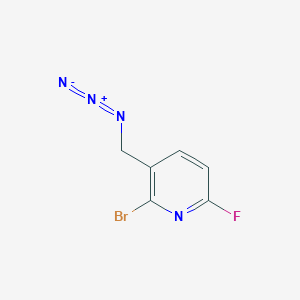

3-(Azidomethyl)-2-bromo-6-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

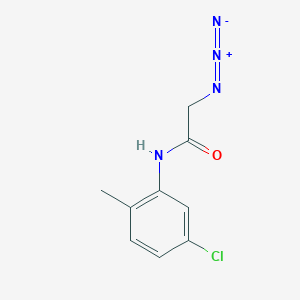

“3-(Azidomethyl)pyridine” is a heterocyclic compound with the empirical formula C6H6N4 . It’s a part of the azidomethyl group of compounds, which are known for their reactivity and versatility in chemical reactions .

Synthesis Analysis

While specific synthesis methods for “3-(Azidomethyl)-2-bromo-6-fluoropyridine” are not available, azide-modified nucleosides are generally synthesized using click chemistry based on azide-alkyne cycloaddition . One approach involves the conversion of the ribose into a 2’,3’-epoxide .Molecular Structure Analysis

The molecular structure of azidomethyl compounds can be quite complex. For example, the crystal structure of 3-azidomethyl-2-difluoromethyl chromone shows a planar framework due to extended π-bond delocalization .Chemical Reactions Analysis

Azidomethyl compounds are known for their reactivity. They are often used in DNA sequencing by synthesis (SBS) using azidomethyl nucleotide reversible terminators . The azide-specific Raman peak at 2125 cm−1 is used to monitor the polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand .Scientific Research Applications

Drug Discovery

3-(Azidomethyl)-2-bromo-6-fluoropyridine: is a compound that can be utilized in the synthesis of key nucleoside scaffolds within drug discovery. Its unique structure allows for modifications within the sugar backbone of nucleoside analogs, which are crucial in medicinal chemistry. These analogs function by incorporating into RNA or DNA, inhibiting enzymes involved in nucleic acid synthesis, or inducing mutations during replication and transcription, making them vital for treating viral and oncological diseases .

Materials Science

In materials science, 3-(Azidomethyl)-2-bromo-6-fluoropyridine can be involved in the synthesis of modified nucleosides, nucleotides, and nucleic acids via click azide-alkyne cycloaddition. This process is significant for pharmacological applications, as it allows for the creation of new hybrid compounds with diverse applications, ranging from cancer therapy to the treatment of virus diseases .

Bioconjugation

The azide group present in 3-(Azidomethyl)-2-bromo-6-fluoropyridine is known for its reactivity in bioorthogonal ligation and bioconjugation. This reactivity is harnessed to create biomolecules modified with functionalities beyond nature’s toolbox, which is essential for the development of new bioconjugation strategies .

Organic Synthesis

In organic synthesis, the compound serves as a versatile intermediate. Its azide group is particularly reactive in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. It’s used in the formation of 1,2,3-triazoles through copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition, which is a cornerstone reaction in click chemistry .

Click Chemistry

3-(Azidomethyl)-2-bromo-6-fluoropyridine: plays a role in click chemistry, where it can be used to target quadruplex nucleic acids. The efficiency, selectivity, and versatility of click chemistry reactions involving azides make them suitable for developing small molecules with promising biological activities .

Polymer Research

In polymer research, azides, including those derived from 3-(Azidomethyl)-2-bromo-6-fluoropyridine , are used as cross-linkers. They contribute to altering the physical properties of polymers and enhancing the efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells, and light-emitting diodes .

Future Directions

properties

IUPAC Name |

3-(azidomethyl)-2-bromo-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACARCGQMCGDYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CN=[N+]=[N-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)-2-bromo-6-fluoropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2960885.png)

![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)

![(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2960890.png)